N-(2,5-dibromophenyl)ethanesulfonamide
Description
N-(2,5-dibromophenyl)ethanesulfonamide is a halogenated sulfonamide derivative characterized by a 2,5-dibromophenyl group attached to an ethanesulfonamide backbone. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the bromine substituents, which influence reactivity, solubility, and biological activity. The ethanesulfonamide moiety enhances stability and facilitates interactions with biological targets, making it a candidate for antimicrobial and optoelectronic applications .
Properties
IUPAC Name |
N-(2,5-dibromophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZBMAYTHBWQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The 2,5-dibromo configuration enhances electron-withdrawing effects compared to 2,4-dibromo or trichloro derivatives, impacting both NLO properties and antimicrobial efficacy .
- Functional Group : Ethanesulfonamide derivatives exhibit greater metabolic stability than acetamides, making them more suitable for pharmaceutical applications .
Electronic Properties and Reactivity
Nonlinear Optical (NLO) Response
Studies on triphenyl acetamide analogs (e.g., N-(2,5-dibromophenyl)acetamide) reveal that electron-donating groups (e.g., -SMe) enhance NLO response, while electron-withdrawing halogens like -Cl reduce it. For example:
- Compound 3g (para-SMe) : Highest NLO response due to strong electron donation .
- Compound 3e (para-Cl) : Lowest NLO response due to electron withdrawal .
The 2,5-dibromo substituent in this compound likely moderates NLO activity between these extremes, though computational studies specific to this compound are needed .
Anti-Biofilm Efficacy
Acylthioureas with 2,5-dibromophenyl groups () show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. Comparative
| Halogen Substituents | Antimicrobial Efficacy (Zone of Inhibition, mm) | Biofilm Inhibition (%) |
|---|---|---|
| 2,5-dibromo (N-phenyl) | 18 ± 1.2 | 75 ± 3 |
| 2,4-dibromo (N-phenyl) | 15 ± 1.0 | 68 ± 4 |
| 3,4,5-trichloro (N-phenyl) | 20 ± 1.5 | 82 ± 2 |
The 2,5-dibromo configuration balances lipophilicity and electronic effects, enhancing membrane penetration and target binding .
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